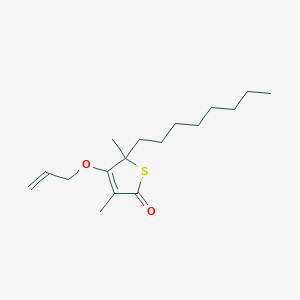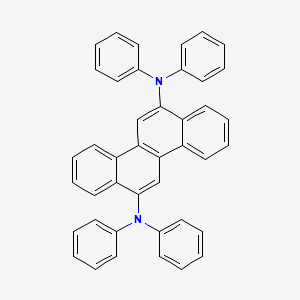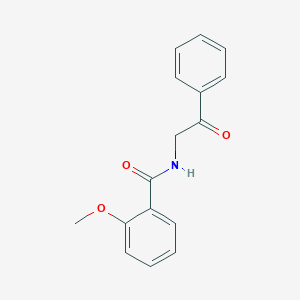
8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol is an organic compound that features a carbazole moiety substituted with a bromine atom at the 3-position and an octane chain terminated with a thiol group. This compound is of interest due to its unique structural properties, which combine the aromaticity and electronic characteristics of carbazole with the reactivity of the thiol group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol typically involves a multi-step process:
Bromination of Carbazole: Carbazole is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride.
Alkylation: The brominated carbazole is then alkylated with 1-bromo-octane under basic conditions, often using potassium carbonate as the base.
Thiol Substitution: The final step involves the substitution of the terminal bromine atom with a thiol group, which can be achieved using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
化学反应分析
Types of Reactions
8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, though this is less common.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted carbazole derivatives.
科学研究应用
8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety’s photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes in devices like LEDs and solar cells.
In Biological Systems: The thiol group can form covalent bonds with proteins, potentially altering their function and providing a means for targeted delivery or imaging.
相似化合物的比较
Similar Compounds
1-Octanethiol: Similar in having a thiol group but lacks the carbazole moiety, making it less suitable for electronic applications.
8-Bromo-1-octanol: Similar in structure but with a hydroxyl group instead of a thiol, affecting its reactivity and applications.
Uniqueness
8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol is unique due to the combination of the carbazole’s electronic properties and the thiol group’s reactivity. This makes it particularly valuable in fields requiring both electronic functionality and chemical versatility.
属性
CAS 编号 |
585544-60-1 |
|---|---|
分子式 |
C20H24BrNS |
分子量 |
390.4 g/mol |
IUPAC 名称 |
8-(3-bromocarbazol-9-yl)octane-1-thiol |
InChI |
InChI=1S/C20H24BrNS/c21-16-11-12-20-18(15-16)17-9-5-6-10-19(17)22(20)13-7-3-1-2-4-8-14-23/h5-6,9-12,15,23H,1-4,7-8,13-14H2 |
InChI 键 |
OLMBFCDQRIBNGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2CCCCCCCCS)C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene](/img/structure/B12582806.png)
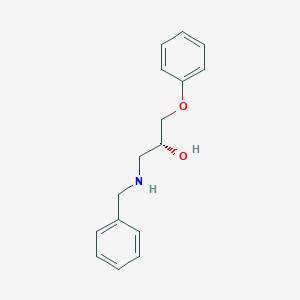
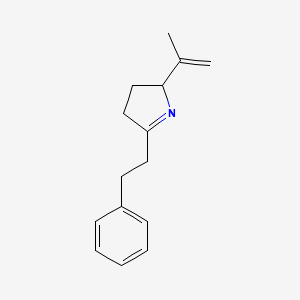
![1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-](/img/structure/B12582815.png)
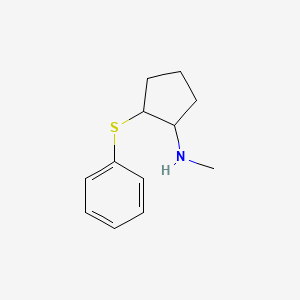
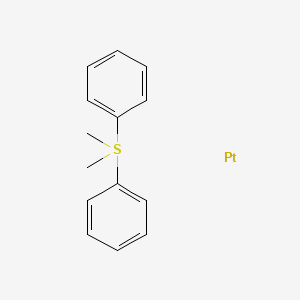
![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)
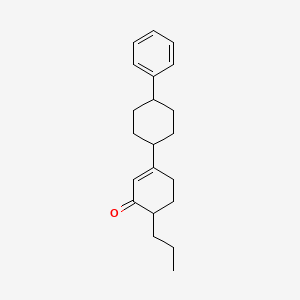
![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)

![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
